molecular formula C43H52N4O6 B14735494 methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate CAS No. 4835-65-8

methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

Cat. No.: B14735494
CAS No.: 4835-65-8
M. Wt: 720.9 g/mol
InChI Key: UIEKMUULTFWIHX-VAPIAZESSA-N
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Description

Methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[123103,1104,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[133102,1004,9013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate is a complex organic compound with a unique structure

Preparation Methods

The synthesis of this compound involves multiple steps and specific reaction conditions. The synthetic routes typically include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be explored for its therapeutic properties and potential use in drug development.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, this compound stands out due to its unique structure and properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

CAS No.

4835-65-8

Molecular Formula

C43H52N4O6

Molecular Weight

720.9 g/mol

IUPAC Name

methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C43H52N4O6/c1-7-24-21-46(3)35-17-32-25-10-8-9-11-33(25)44-38(32)31(15-28(24)37(35)41(49)52-5)30-16-34-29(18-36(30)51-4)26-12-13-47-20-23-14-27(22(2)48)40(47)43(19-23,39(26)45-34)42(50)53-6/h7-11,16,18,22-23,27-28,31,35,37,40,44-45,48H,12-15,17,19-21H2,1-6H3/b24-7-

InChI Key

UIEKMUULTFWIHX-VAPIAZESSA-N

Isomeric SMILES

C/C=C\1/CN(C2CC3=C(C(CC1C2C(=O)OC)C4=C(C=C5C6=C(C7(CC8CC(C7N(C8)CC6)C(C)O)C(=O)OC)NC5=C4)OC)NC9=CC=CC=C39)C

Canonical SMILES

CC=C1CN(C2CC3=C(C(CC1C2C(=O)OC)C4=C(C=C5C6=C(C7(CC8CC(C7N(C8)CC6)C(C)O)C(=O)OC)NC5=C4)OC)NC9=CC=CC=C39)C

Origin of Product

United States

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